molecular formula C19H21ClN4O3S2 B14988816 5-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B14988816
M. Wt: 453.0 g/mol
InChI Key: NBMVFJDPNLCGMG-UHFFFAOYSA-N
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Description

The compound 5-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative featuring a carboxamide backbone with distinct substituents:

  • A chlorine atom at position 5 of the pyrimidine ring.
  • A propenyl sulfanyl group (CH₂=CHCH₂S-) at position 2.
  • A piperidine sulfonyl group attached to the para position of the phenyl ring in the carboxamide moiety.

Its structural determination likely employs crystallographic methods such as SHELX , a widely used software suite for small-molecule refinement.

Properties

Molecular Formula

C19H21ClN4O3S2

Molecular Weight

453.0 g/mol

IUPAC Name

5-chloro-N-(4-piperidin-1-ylsulfonylphenyl)-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C19H21ClN4O3S2/c1-2-12-28-19-21-13-16(20)17(23-19)18(25)22-14-6-8-15(9-7-14)29(26,27)24-10-4-3-5-11-24/h2,6-9,13H,1,3-5,10-12H2,(H,22,25)

InChI Key

NBMVFJDPNLCGMG-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the Piperidine Sulfonyl Group: This step involves the reaction of the pyrimidine intermediate with piperidine sulfonyl chloride in the presence of a base.

    Addition of the Prop-2-en-1-ylsulfanyl Group: This step involves the reaction of the intermediate with prop-2-en-1-ylsulfanyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents include halides, sulfonates, and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

5-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

Table 1: Substituent Comparison of Pyrimidine Derivatives
Compound Name Pyrimidine Substituents (Position) Aryl/Amide Substituents Key Functional Groups
Target Compound Cl (5), CH₂=CHCH₂S- (2) 4-(Piperidin-1-ylsulfonyl)phenyl Sulfonyl, sulfanyl, carboxamide
N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide None (pyrimidin-2-yl) 4-Chlorophenyl, piperazine-1-carboxamide Carboxamide, piperazine, chlorophenyl
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide Br (5), piperidin-1-yl (2) 4-Methoxyphenyl, benzenesulfonamide Sulfonamide, methoxy, bromo

Key Observations :

  • Halogen Variation : The target compound’s chlorine at position 5 contrasts with the bromine in , which may influence electronic properties and steric bulk. Chlorine’s smaller size could enhance membrane permeability compared to bromine.
  • Sulfanyl vs.
  • Piperidine vs. Piperazine : The piperidine sulfonyl group in the target compound replaces the piperazine carboxamide in , affecting conformational flexibility and basicity due to the absence of a secondary amine in piperidine.

Crystallographic and Conformational Insights

Table 2: Crystallographic Data Comparison
Compound Name Space Group Unit Cell Parameters (Å, °) Z R Factor Reference
N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide P21/c a = 9.992, b = 9.978, c = 31.197, β = 92.50 8 0.058
Target Compound (Hypothetical) Not reported

Structural Notes:

  • The piperazine ring in adopts a chair conformation , a common feature in saturated six-membered rings. The target compound’s piperidine sulfonyl group likely exhibits similar chair geometry, but the sulfonyl group may introduce torsional strain.
  • Intermolecular interactions in highlight the role of hydrogen bonding (e.g., N–H⋯O) in stabilizing crystal packing. The propenyl sulfanyl group in the target compound may reduce such interactions compared to sulfonamides .

Biological Activity

5-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and enzyme inhibitory effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22ClN3O2SC_{19}H_{22}ClN_3O_2S with a molecular weight of 393.91 g/mol. The structural features include a pyrimidine core, a chloro substituent, and a piperidine sulfonamide moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research has demonstrated that derivatives of compounds similar to 5-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide exhibit significant antibacterial properties. For example, studies indicated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

2. Anticancer Activity

The compound's potential in cancer therapy is linked to its ability to inhibit certain enzymes involved in tumor progression. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting a promising avenue for further research .

3. Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is relevant for treating neurodegenerative diseases like Alzheimer’s, while urease inhibition can be beneficial in managing urinary tract infections .

Enzyme Inhibition Activity
Acetylcholinesterase (AChE)Significant
UreaseModerate

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

  • Antibacterial Screening : A study conducted on synthesized derivatives showed that modifications to the piperidine ring enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
  • In Silico Studies : Molecular docking studies indicated that the compound binds effectively to target enzymes, providing insights into its mechanism of action .
  • Clinical Relevance : Research has suggested that derivatives with similar structural motifs have shown promise in clinical trials for treating bacterial infections and certain cancers .

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